REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6](O)[N:5]=[C:4]([NH:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)[N:3]=1.P(Cl)(Cl)([Cl:20])=O>>[NH2:1][C:2]1[CH:7]=[C:6]([Cl:20])[N:5]=[C:4]([NH:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)[N:3]=1
|
Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=C1)O)NC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
1900 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was slowly heated to 80-85° C.
|
Type
|
TEMPERATURE
|
Details
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maintained at the same temperature for 16-18 hr
|
Duration
|
17 (± 1) h
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
ADDITION
|
Details
|
1900 ml of chilled water was slowly added to the reaction mass and its pH
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 55-60° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC(=C1)Cl)NC1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |